(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Overview
Description
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
As a tyrosine derivative, it may interact with proteins or enzymes that recognize or are modulated by tyrosine residues .
Mode of Action
It’s known that tyrosine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
BOC-TYR-OBZL, being a tyrosine derivative, may be involved in the same biochemical pathways as tyrosine. Tyrosine is a precursor for the synthesis of several important biochemicals, including dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in various physiological processes, including mood regulation, stress response, and the body’s fight-or-flight response .
Result of Action
As a tyrosine derivative, it may have similar effects as tyrosine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
Boc-L-tyrosine benzyl ester plays a role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as carboxypeptidase Y, which mediates amide bond formation . The nature of these interactions involves the formation of amide bonds, crucial for the synthesis of linear and cyclic peptides .
Cellular Effects
They can affect the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage .
Molecular Mechanism
The molecular mechanism of Boc-L-tyrosine benzyl ester primarily involves its role in peptide synthesis. It mediates amide bond formation, a fundamental reaction in organic synthesis . This process involves the interaction of Boc-L-tyrosine benzyl ester with enzymes like carboxypeptidase Y .
Metabolic Pathways
Tyrosine, from which Boc-L-tyrosine benzyl ester is derived, is involved in several metabolic pathways, including the synthesis of neurotransmitters and hormones .
Properties
IUPAC Name |
benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNRJRGRZEVCM-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427063 | |
Record name | Boc-L-tyrosine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19391-35-6 | |
Record name | Boc-L-tyrosine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of BOC-TYR-OBZL in the synthesis of phosphotyrosine peptides?
A1: BOC-TYR-OBZL serves as a protected form of tyrosine, a key amino acid found in proteins. The "BOC" and "OBZL" groups are protecting groups that temporarily mask specific reactive sites on the tyrosine molecule. This is crucial during peptide synthesis as it prevents unwanted side reactions and ensures that the tyrosine is incorporated into the peptide chain at the desired position.
Q2: Can you explain the challenges associated with using BOC-TYR-OBZL in Fmoc-based peptide synthesis and the solution explored in the paper?
A2: The paper highlights a specific challenge encountered when combining BOC-TYR-OBZL with Fmoc-based peptide synthesis, a common technique for building peptides. [] The issue arises during the removal of the Fmoc protecting group, a step typically requiring piperidine treatment. The researchers found that this piperidine treatment led to undesired dephosphorylation of the tyrosine residue.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.